molecular formula C22H19ClN2O4 B2778644 N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide CAS No. 899951-31-6

N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide

Cat. No.: B2778644
CAS No.: 899951-31-6
M. Wt: 410.85
InChI Key: HGOSNEYSFYGXJW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide is a synthetic organic compound that features a complex structure combining a chlorinated phenyl group, a chromene moiety, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloroaniline, 4H-chromen-4-one, and piperidine-1-carboxylic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The carbonyl groups in the chromene and carboxamide can be reduced to alcohols under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Protein Binding: May interact with proteins, affecting their function and stability.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurodegenerative disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: It may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: Could involve pathways related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide analogs: Compounds with slight modifications in the phenyl, chromene, or piperidine moieties.

    Other Chromene Derivatives: Compounds like 4H-chromen-4-one derivatives with different substituents.

Uniqueness

    Structural Complexity: The combination of a chlorinated phenyl group, chromene moiety, and piperidine carboxamide is unique.

    Its diverse applications in various fields make it a compound of significant interest.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c23-15-7-6-8-16(13-15)25(22(28)24-11-4-1-5-12-24)21(27)20-14-18(26)17-9-2-3-10-19(17)29-20/h2-3,6-10,13-14H,1,4-5,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOSNEYSFYGXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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